

spectroscopic data comparison for 3-(4-Hydroxyphenyl)propanol and its derivatives

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Compound of Interest

Compound Name: 3-(4-Hydroxyphenyl)propanol

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A Comprehensive Comparison of Spectroscopic Data for **3-(4-Hydroxyphenyl)propanol** and its Methoxy Derivative

This guide provides a detailed comparison of the spectroscopic data for **3-(4-Hydroxyphenyl)propanol** and its derivative, 3-(4-Methoxyphenyl)propanol. The information is intended for researchers, scientists, and drug development professionals, offering a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-(4-Hydroxyphenyl)propanol** and 3-(4-Methoxyphenyl)propanol, facilitating a clear comparison of their structural features.

Table 1: ¹H NMR Data Comparison

Compound	Proton Assignment	Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)	Integration
3-(4-Hydroxyphenyl)propanol	Ar-H	6.7-7.1	m	-	4H
-CH ₂ - (α to Ar)	2.62	t	7.5	2H	
-CH ₂ - (β to Ar)	1.83	quint	7.5, 6.3	2H	
-CH ₂ -OH	3.65	t	6.3	2H	
Ar-OH	~5.0 (broad s)	s	-	1H	
-CH ₂ -OH	~2.0 (broad s)	s	-	1H	
3-(4-Methoxyphenyl)propanol[1]	Ar-H	6.8-7.2	m	-	4H
-CH ₂ - (α to Ar)	2.61	t	7.6	2H	
-CH ₂ - (β to Ar)	1.84	quint	7.6, 6.4	2H	
-CH ₂ -OH	3.66	t	6.4	2H	
-OCH ₃	3.79	s	-	3H	
-CH ₂ -OH	~1.7 (broad s)	s	-	1H	

Table 2: ¹³C NMR Data Comparison

Compound	Carbon Assignment	Chemical Shift (δ ppm)
3-(4-Hydroxyphenyl)propanol[2]	C-Ar (C-OH)	153.9
	C-Ar (CH)	129.5
	C-Ar (CH)	115.2
	C-Ar (C-CH ₂)	133.5
	-CH ₂ - (α to Ar)	31.5
	-CH ₂ - (β to Ar)	34.2
	-CH ₂ -OH	62.0
3-(4-Methoxyphenyl)propanol[1]	C-Ar (C-OCH ₃)	158.0
	C-Ar (CH)	129.7
	C-Ar (CH)	113.8
	C-Ar (C-CH ₂)	133.8
	-CH ₂ - (α to Ar)	31.0
	-CH ₂ - (β to Ar)	34.3
	-CH ₂ -OH	62.2
	-OCH ₃	55.2

Table 3: IR Data Comparison

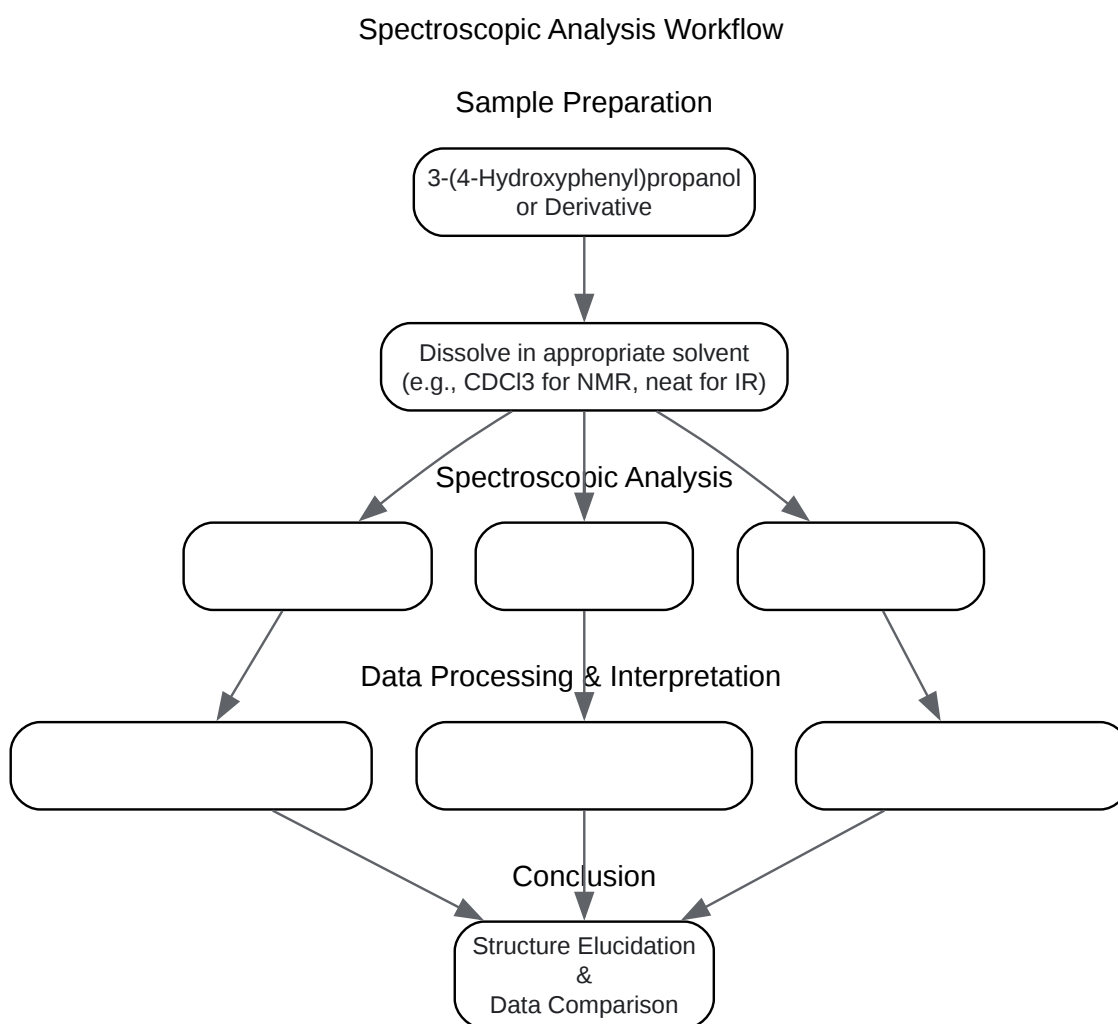
Compound	Functional Group	Absorption (cm ⁻¹)	Intensity
3-(4-Hydroxyphenyl)propanol	O-H (Alcohol)	~3350 (broad)	Strong
	O-H (Phenol)	~3250 (broad)	Strong
	C-H (Aromatic)	~3020	Medium
	C-H (Aliphatic)	2850-2950	Strong
	C=C (Aromatic)	~1610, 1515	Medium
	C-O (Alcohol)	~1050	Strong
	C-O (Phenol)	~1230	Strong
3-(4-Methoxyphenyl)propanol ^[1]	O-H (Alcohol)	~3340 (broad)	Strong
	C-H (Aromatic)	~3010	Medium
	C-H (Aliphatic)	2830-2950	Strong
	C=C (Aromatic)	~1612, 1512	Strong
	C-O-C (Ether)	~1245 (asymmetric)	Strong
	~1035 (symmetric)	Strong	
	C-O (Alcohol)	~1060	Strong

Table 4: Mass Spectrometry Data Comparison

Compound	Molecular Ion (M ⁺) m/z	Key Fragment Ions (m/z)
3-(4-Hydroxyphenyl)propanol	152	134 ([M-H ₂ O] ⁺), 107 (hydroxytropylium ion), 77 (phenyl ion)
3-(4-Methoxyphenyl)propanol ^[1]	166	148 ([M-H ₂ O] ⁺), 121 (methoxytropylium ion), 91, 77

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of the compounds discussed.



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Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A 400 MHz (or higher) NMR spectrometer.
- **Sample Preparation:** Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3 ; or dimethyl sulfoxide-d₆, DMSO-d_6) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
- **^1H NMR Acquisition:** Proton NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds was used between pulses.
- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans were typically required compared to ^1H NMR.
- **Data Processing:** The acquired Free Induction Decay (FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.^[3]
- **Sample Preparation:**
 - **Neat (for liquids):** A single drop of the liquid sample was placed directly onto the ATR crystal.^[4]
 - **Solid Film:** A small amount of the solid sample was dissolved in a volatile solvent, and a drop of the solution was placed on the ATR crystal. The solvent was allowed to evaporate, leaving a thin film of the sample.
- **Acquisition:** The IR spectrum was recorded over the range of 4000-400 cm^{-1} .^[5] A background spectrum of the clean ATR crystal was taken prior to the sample measurement and automatically subtracted from the sample spectrum.

- Data Processing: The resulting spectrum displays the percentage of transmittance or absorbance as a function of wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).^{[6][7]}
- Sample Preparation: The sample was introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample was dissolved in a suitable volatile solvent to a concentration of approximately 1 mg/mL and further diluted.^[8]
- Ionization:
 - EI: Samples were bombarded with a high-energy electron beam, causing ionization and extensive fragmentation. This is useful for structural elucidation of small, volatile molecules.
 - ESI: Samples in solution were sprayed into the source, creating charged droplets from which ions are desolvated. This is a softer ionization technique, often leaving the molecular ion intact.
- Data Acquisition and Processing: The instrument separates ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum plots the relative intensity of ions versus their m/z value. The most intense peak is designated as the base peak with 100% relative abundance.^[6]

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